molecular formula C18H19N3O B11648617 (4Z)-5-methyl-2-phenyl-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-methyl-2-phenyl-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11648617
M. Wt: 293.4 g/mol
InChI Key: BOUAFVMSMXSUPJ-BOPFTXTBSA-N
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Description

(4Z)-3-METHYL-1-PHENYL-4-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrrole ring. The presence of multiple methyl groups and a phenyl group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-METHYL-1-PHENYL-4-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the cyclization of appropriate precursors. This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced by reacting the pyrazole intermediate with a suitable pyrrole derivative. This step often requires the use of catalysts such as Lewis acids to facilitate the cyclization process.

    Final Assembly: The final step involves the condensation of the pyrazole-pyrrole intermediate with a phenyl-substituted aldehyde or ketone to form the desired compound. This step is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-METHYL-1-PHENYL-4-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups such as halogens or alkyl groups are introduced. Common reagents for these reactions include halogenating agents and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide, alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole and pyrrole derivatives.

    Substitution: Formation of halogenated or alkylated pyrazole-pyrrole compounds.

Scientific Research Applications

(4Z)-3-METHYL-1-PHENYL-4-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4Z)-3-METHYL-1-PHENYL-4-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-3-METHYL-1-PHENYL-4-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: shares similarities with other pyrazole and pyrrole derivatives, such as:

Uniqueness

    Structural Uniqueness: The combination of a pyrazole ring with a pyrrole ring and the presence of multiple methyl groups and a phenyl group make this compound unique.

    Reactivity: Its unique structure imparts distinct reactivity patterns, making it valuable for various chemical transformations and applications.

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

(4Z)-5-methyl-2-phenyl-4-[(1,2,5-trimethylpyrrol-3-yl)methylidene]pyrazol-3-one

InChI

InChI=1S/C18H19N3O/c1-12-10-15(14(3)20(12)4)11-17-13(2)19-21(18(17)22)16-8-6-5-7-9-16/h5-11H,1-4H3/b17-11-

InChI Key

BOUAFVMSMXSUPJ-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC(=C(N1C)C)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(N1C)C)C=C2C(=NN(C2=O)C3=CC=CC=C3)C

solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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